N-(4-butoxyphenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(4-butoxyphenyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a dimethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-3,4-dimethylbenzamide typically involves a nucleophilic substitution reaction. One common method is the reaction of N-(4-hydroxyphenyl)-3,4-dimethylbenzamide with 1-bromobutane in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is deprotonated to form an alkoxide ion, which then attacks the bromobutane to form the butoxyphenyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as refluxing, vacuum filtration, and purification techniques like recrystallization to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: As mentioned, it can be synthesized via SN2 reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of the phenyl ring and amide group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, 1-bromobutane, ethanol as a solvent.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-butoxyphenyl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to proteins or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)acetamide: Similar structure but lacks the dimethyl substitution on the benzamide moiety.
4-n-butoxyphenyl isocyanate: Contains an isocyanate group instead of the amide group.
Bufexamac: A related compound with anti-inflammatory properties.
Uniqueness
N-(4-butoxyphenyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butoxy and dimethyl groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-butoxyphenyl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-5-12-22-18-10-8-17(9-11-18)20-19(21)16-7-6-14(2)15(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOLEWZWNKQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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